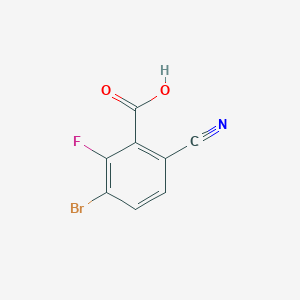

3-Bromo-6-cyano-2-fluorobenzoic acid

説明

3-Bromo-6-cyano-2-fluorobenzoic acid is a halogenated benzoic acid derivative featuring bromine (Br), fluorine (F), and cyano (CN) substituents at positions 3, 2, and 6, respectively. For instance, 3-bromo-2-fluorobenzoic acid (lacking the cyano group) is synthesized via bromination, hydrolysis, diazotization, and deamination starting from 2-amino-6-fluorobenzonitrile, achieving a 38% yield and 99.2% purity (HPLC) under optimized conditions:

- Bromination: $ n(2\text{-amino-6-fluorobenzonitrile}) : n(\text{NBS}) = 1:1.05 $, $ n(\text{substrate}) : n(\text{DMF}) = 1:6 $, at 5°C.

- Hydrolysis: $ n(\text{intermediate}) : n(\text{NaOH}) = 1:1.5 $, reflux for 8 hours .

The cyano group in the user-specified compound likely replaces the carboxylic acid group in the synthesized derivative, altering its physicochemical properties and reactivity.

特性

IUPAC Name |

3-bromo-6-cyano-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO2/c9-5-2-1-4(3-11)6(7(5)10)8(12)13/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOJBNLROCVCBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)C(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Properties

- Cyano (CN) vs. However, it lacks the carboxylic acid’s capacity for salt formation or conjugation reactions, limiting its utility in certain syntheses .

- Trifluoromethyl (CF3) vs. Cyano (CN): The trifluoromethyl group in 3-bromo-2-fluoro-6-(trifluoromethyl)benzoic acid (MW 287.01) offers stronger electron-withdrawing effects and greater metabolic stability, making it preferable in medicinal chemistry compared to cyano derivatives .

- Methyl (CH3) Substitution : Compounds like 3-bromo-6-fluoro-2-methylbenzoic acid (similarity 0.95) exhibit enhanced lipophilicity, improving membrane permeability but reducing water solubility .

Notes and Limitations

- Data Gaps: Direct data on this compound are sparse; comparisons rely on structurally related compounds.

- Functional Group Trade-offs: Cyano substitution may limit solubility but enhance binding affinity in target molecules.

This analysis synthesizes available evidence to hypothesize properties and applications, emphasizing the need for targeted studies on the specified compound.

準備方法

Bromination of Fluorinated Aminobenzonitrile Derivatives

A reported method involves bromination of 2-fluoro-5-aminobenzonitrile using N-bromosuccinimide (NBS) in ethanol at low temperatures (5–7 °C) to control regioselectivity and avoid overbromination. The reaction proceeds under stirring for 2 hours, followed by precipitation in ice water and filtration to yield 2-bromo-3-amino-6-fluorobenzonitrile with an 86.5% yield.

| Parameter | Condition | Outcome |

|---|---|---|

| Solvent | Ethanol (120 mL) | - |

| Substrate | 2-Fluoro-5-aminobenzonitrile (13.6 g) | - |

| Brominating agent | N-Bromosuccinimide (0.105 mol) | - |

| Temperature | 5 °C (max 7 °C during addition) | Controlled bromination |

| Reaction time | 2 hours | 86.5% yield of brominated product |

| Workup | Precipitation in ice water, filtration | Purple solid isolated |

This step is crucial for positioning bromine at the 3-position relative to fluorine and the amino group, which can be further converted to cyano and carboxylic acid groups.

Nucleophilic Aromatic Substitution for Cyano Group Introduction

The cyano substituent can be introduced via nucleophilic aromatic substitution (SNAr) using copper(I) cyanide (CuCN) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures. This step replaces a suitable leaving group (e.g., halogen) on the aromatic ring with the cyano group, typically at position 6 relative to bromine and fluorine.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Bromination | 2-Fluoro-5-aminobenzonitrile | N-Bromosuccinimide, ethanol, 5–7 °C, 2 h | 2-Bromo-3-amino-6-fluorobenzonitrile | 86.5 | Low temperature controls regioselectivity |

| 2 | Nucleophilic Aromatic Substitution | Halogenated fluorobenzonitrile | CuCN, DMF, elevated temperature | 3-Cyano substituted intermediate | Variable | Introduces cyano group at position 6 |

| 3 | Hydrolysis/Carboxylation | Brominated fluorobenzotrifluoride | Sulfuric acid, 40–175 °C, 3–4 h | This compound (after nitrile hydrolysis) | High | Acidic hydrolysis converts nitrile to acid |

Analytical Validation of the Product

Purity and structure confirmation of this compound after synthesis rely on:

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 column, UV detection at 254 nm, purity >95% expected.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm substitution pattern and electronic environment shifts due to -Br, -CN, and -F groups.

- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (theoretical m/z ~258.94 for C8H3BrFNO2).

Research Findings and Notes

- The bromination step is sensitive to temperature, requiring careful control to avoid side reactions.

- The sequence of functional group introduction is critical; typically, fluorine and cyano groups are introduced or present before bromination to direct regioselectivity.

- Hydrolysis conditions must be optimized to convert nitriles to carboxylic acids without decomposing sensitive substituents.

- The described methods offer moderate to high yields (60–90%) with relatively mild and safe reaction conditions compared to older protocols.

- Use of N-bromosuccinimide (NBS) provides a cleaner bromination compared to elemental bromine, reducing hazardous byproducts.

This comprehensive overview synthesizes diverse patent literature and chemical data sources to provide a professional and authoritative guide on the preparation of this compound, emphasizing reaction conditions, yields, and analytical validation.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 3-Bromo-6-cyano-2-fluorobenzoic acid, and how do reaction conditions influence yield?

- Methodology : Optimize halogenation and cyanation steps using Pd-catalyzed cross-coupling or nucleophilic substitution. For example, bromination at the 3-position can be achieved via directed ortho-metalation using LDA (Lithium Diisopropylamide) with subsequent quenching with Br₂ . Fluorination at the 2-position may require Balz-Schiemann reactions or fluorodecarboxylation . Monitor reaction progress via HPLC or GC-MS to identify intermediates and byproducts .

Q. How can purity (>95%) be ensured during purification, and what analytical techniques validate structural integrity?

- Methodology : Use recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography (silica gel, hexane/EtOAc gradients) . Validate purity via:

- HPLC : Retention time matching with standards (e.g., Kanto Reagents’ catalog compounds with similar substituents) .

- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorine’s deshielding effect at C2, bromine’s coupling patterns) .

- Mass Spectrometry : Compare with NIST reference spectra for halogenated benzoic acids .

Q. What are the stability considerations for storing this compound?

- Methodology : Store at 0–6°C in inert atmospheres (argon) to prevent hydrolysis of the cyano group or decarboxylation. Use amber vials to avoid photodegradation, as observed in structurally similar fluorinated benzoic acids .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, CN, F) influence regioselectivity in cross-coupling reactions?

- Methodology : The electron-withdrawing cyano group at C6 directs electrophilic attacks to the meta-position (C3 or C5). Bromine at C3 further deactivates the ring, while fluorine at C2 enhances ortho/para reactivity in Suzuki-Miyaura couplings. Use DFT calculations (e.g., Gaussian) to map electron density and predict coupling sites .

Q. How to resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR or anomalous mass spec fragments)?

- Methodology :

- Iterative Analysis : Compare experimental data with computational predictions (e.g., ACD/Labs Percepta for NMR shifts ).

- Isotopic Labeling : Use ²H or ¹⁹F-labeled analogs to trace fragmentation pathways in mass spectrometry .

- Crystallography : Resolve ambiguities via X-ray diffraction, as done for related halogenated benzoic acids .

Q. What strategies optimize catalytic systems for selective functionalization without dehalogenation?

- Methodology :

- Ligand Design : Bulky phosphine ligands (e.g., SPhos) prevent β-hydride elimination in Pd-catalyzed reactions .

- Low-Temperature Conditions : Mitigate debromination (common in thermal conditions) by using cryogenic setups (−40°C) .

Q. How does the compound’s electronic profile affect its use in medicinal chemistry (e.g., as a kinase inhibitor scaffold)?

- Methodology :

- SAR Studies : Replace Br/CN/F with bioisosteres (e.g., Cl, CF₃) and assay activity against target proteins .

- LogP Calculations : Predict membrane permeability using substituent contributions (e.g., fluorine’s lipophilicity vs. cyano’s polarity) .

Key Challenges & Solutions

- Challenge : Competing side reactions during cyanation (e.g., formation of nitriles vs. amides).

Solution : Use CuCN/LiCN in DMF at 120°C to favor cyanation over nucleophilic substitution . - Challenge : Discrepancies in purity assays (HPLC vs. HPLC-MS).

Solution : Cross-validate with orthogonal methods (e.g., ICP-OES for halogen content) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。